molecular formula C14H12N4O B2505162 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 1049032-20-3

4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No.: B2505162
CAS No.: 1049032-20-3
M. Wt: 252.277
InChI Key: MBVNTTWPSBJUSW-UHFFFAOYSA-N
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Description

4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a methoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or transition metals .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phenolic derivatives, dihydrotriazole derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-19-12-4-2-3-11(9-12)14-16-13(17-18-14)10-5-7-15-8-6-10/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVNTTWPSBJUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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